4-(2,5-dichlorobenzenesulfonyl)-2-phenylmorpholine
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Overview
Description
4-(2,5-Dichlorobenzenesulfonyl)-2-phenylmorpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 2,5-dichlorobenzenesulfonyl group and a phenyl group. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dichlorobenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-phenylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorobenzenesulfonyl)-2-phenylmorpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
4-(2,5-Dichlorobenzenesulfonyl)-2-phenylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfone derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,5-dichlorobenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzenesulfonyl chloride: A precursor used in the synthesis of 4-(2,5-dichlorobenzenesulfonyl)-2-phenylmorpholine.
2-Phenylmorpholine: Another precursor used in the synthesis.
4-(2,5-Dichlorobenzenesulfonyl)-2,6-dimethylmorpholine: A structurally similar compound with different substituents on the morpholine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and phenyl groups on the morpholine ring enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)sulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c17-13-6-7-14(18)16(10-13)23(20,21)19-8-9-22-15(11-19)12-4-2-1-3-5-12/h1-7,10,15H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWSQPKZXVTZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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